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Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential
The strategic incorporation of fluorine atoms into molecular frameworks has become a

cornerstone of modern medicinal chemistry and materials science. This guide focuses on 3,5-
Difluoro-4'-methylbenzophenone, a diaryl ketone scaffold poised for significant contributions

in these fields. The presence of a difluorinated phenyl ring coupled with a methylated phenyl

ring offers a unique combination of electronic and steric properties. This document serves as a

comprehensive technical resource, providing insights into the synthesis, physicochemical

properties, and potential applications of this promising compound, grounded in established

scientific principles.

Molecular Identity and Physicochemical Properties
3,5-Difluoro-4'-methylbenzophenone, also known by its IUPAC name (3,5-difluoro-4-

methylphenyl)(phenyl)methanone, is a substituted benzophenone. Its identity is confirmed by

the following identifiers:
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Molecular Formula: C₁₄H₁₀F₂O

Molecular Weight: 232.22 g/mol [1]

CAS Numbers: 844885-07-0 and 1621322-35-7[1]

While experimental data for many of its physical properties are not extensively published,

computational models provide valuable estimates. A key parameter, the partition coefficient

(XLogP3), is calculated to be 3.8, suggesting a significant degree of lipophilicity, a crucial factor

in drug design influencing membrane permeability and plasma protein binding.

Table 1: Computed Physicochemical Properties of 3,5-Difluoro-4'-methylbenzophenone

Property Value Source

Molecular Weight 232.22 g/mol PubChem[1]

XLogP3 3.8 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 (Oxygen) PubChem

Rotatable Bond Count 2 PubChem[1]

Note: The properties listed above are computationally derived and should be confirmed by

experimental data.

Synthesis of 3,5-Difluoro-4'-methylbenzophenone: A
Strategic Approach
The synthesis of unsymmetrical diaryl ketones like 3,5-Difluoro-4'-methylbenzophenone can

be approached through several established methodologies. The two most prominent and

logical routes are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis and Strategic Considerations
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A retrosynthetic analysis reveals two primary bond disconnections that lead to readily available

starting materials.

Route A: Friedel-Crafts Acylation

Route B: Suzuki Coupling

3,5-Difluoro-4'-methylbenzophenone

Disconnection A
(C-C bond)Friedel-Crafts Acylation

Disconnection B
(C-C bond)

Suzuki CouplingToluene +

3,5-Difluorobenzoyl chloride
+ Lewis Acid

Phenylboronic acid

+ Pd Catalyst, Base

3,5-Difluoro-4-methylbromobenzene

+ CO

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 3,5-Difluoro-4'-methylbenzophenone.

The choice between these routes depends on the availability of starting materials, desired

scale, and tolerance of functional groups. The Friedel-Crafts acylation is a classic and often

high-yielding method, while the Suzuki coupling offers milder conditions and a broader

substrate scope.

Proposed Synthesis via Friedel-Crafts Acylation
This method involves the electrophilic acylation of toluene with 3,5-difluorobenzoyl chloride in

the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Experimental Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a

dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an excess of

dry toluene, which serves as both reactant and solvent.

Addition of Acyl Chloride: Cool the stirred suspension to 0-5 °C in an ice bath. Slowly add a

solution of 3,5-difluorobenzoyl chloride (1.0 equivalent) in dry toluene via the dropping

funnel. The addition should be controlled to maintain the temperature below 10 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and then gently heat to 40-50 °C. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically

complete within 2-4 hours.

Work-up: Cool the reaction mixture to 0 °C and cautiously quench by slow addition of

crushed ice, followed by cold dilute hydrochloric acid. This will decompose the aluminum

chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl

acetate). Combine the organic layers.

Washing: Wash the combined organic layers sequentially with water, saturated sodium

bicarbonate solution (to neutralize any remaining acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a

suitable solvent (e.g., ethanol or heptane) to yield pure 3,5-Difluoro-4'-
methylbenzophenone.

Causality Behind Experimental Choices:
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Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which

deactivates the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and

anhydrous reagents and solvents must be used.

Excess Toluene: Using toluene in excess drives the reaction towards the product and also

serves as the solvent, simplifying the reaction setup.

Controlled Addition and Temperature: The reaction is exothermic. Slow addition of the acyl

chloride at low temperature prevents side reactions and ensures better control over the

reaction.

Aqueous Work-up with Acid: The addition of ice and HCl is crucial to hydrolyze the ketone-

AlCl₃ complex and to bring the aluminum salts into the aqueous phase for easy removal.

Spectroscopic Characterization (Predicted)
While experimental spectra for 3,5-Difluoro-4'-methylbenzophenone are not readily available

in public databases, we can predict the key spectroscopic features based on the analysis of its

structural components and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 3,5-Difluoro-4'-methylbenzophenone
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Technique Expected Features

¹H NMR (CDCl₃)

* ~7.2-7.8 ppm (m, 7H): Aromatic protons on

both rings. The protons on the difluorinated ring

will likely show complex splitting patterns due to

coupling with fluorine. * ~2.4 ppm (s, 3H):

Methyl protons on the tolyl ring.

¹³C NMR (CDCl₃)

* ~195 ppm: Carbonyl carbon (C=O). * ~163

ppm (dd): Carbons attached to fluorine (C-F),

showing characteristic splitting due to carbon-

fluorine coupling. * ~110-145 ppm: Aromatic

carbons. * ~21 ppm: Methyl carbon.

FT-IR (KBr or ATR)

* ~1660 cm⁻¹: Strong C=O stretching vibration

of the diaryl ketone. * ~3050-3100 cm⁻¹:

Aromatic C-H stretching vibrations. * ~1100-

1300 cm⁻¹: Strong C-F stretching vibrations. *

~1580-1600 cm⁻¹: Aromatic C=C stretching

vibrations.

Mass Spectrometry (EI)

* m/z 232: Molecular ion peak [M]⁺. * m/z 141:

Fragment corresponding to [C₇H₂F₂O]⁺

(difluorobenzoyl cation). * m/z 91: Fragment

corresponding to [C₇H₇]⁺ (tropylium ion from the

methylphenyl group).

Reactivity and Potential for Further
Functionalization
The chemical reactivity of 3,5-Difluoro-4'-methylbenzophenone is primarily governed by the

carbonyl group and the two aromatic rings with their respective substituents.
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Carbonyl Group Reactivity Aromatic Ring Reactivity

3,5-Difluoro-4'-methylbenzophenone
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Nucleophilic Aromatic
Substitution (SNAr)

less favorable due to lack of strong EWGs

Click to download full resolution via product page

Caption: Reactivity map for 3,5-Difluoro-4'-methylbenzophenone.

Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can be

readily reduced to the corresponding secondary alcohol, (3,5-difluoro-4-methylphenyl)

(phenyl)methanol, using reducing agents like sodium borohydride. This alcohol can serve as

a precursor for further derivatization. The carbonyl group can also undergo Wittig reactions

to form alkenes or react with Grignard reagents to yield tertiary alcohols.

Aromatic Rings: The tolyl ring is activated towards electrophilic aromatic substitution (EAS)

by the electron-donating methyl group, directing incoming electrophiles to the ortho and para

positions. The difluorinated ring is deactivated towards EAS due to the electron-withdrawing

nature of the fluorine atoms. Nucleophilic aromatic substitution (SNAr) on the difluorinated

ring is generally not favorable unless a strong electron-withdrawing group is also present on

the ring.

Potential Applications in Drug Discovery and
Materials Science
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in

numerous bioactive compounds. The introduction of fluorine and a methyl group in 3,5-
Difluoro-4'-methylbenzophenone suggests several potential applications:

Kinase Inhibitors: The diaryl ketone motif is a common feature in many kinase inhibitors. The

fluorine atoms can engage in favorable interactions with the kinase hinge region, potentially
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enhancing binding affinity.

Antiviral and Anticancer Agents: Various substituted benzophenones have demonstrated

antiviral and anticancer properties. The unique electronic and lipophilic profile of this

compound makes it an attractive starting point for the synthesis of novel therapeutic agents.

Photoreactive Probes: Benzophenones are well-known photosensitizers. This property can

be exploited in the design of photoaffinity labels for identifying and studying protein-ligand

interactions.

Polymer Science: Difluorinated aromatic ketones can serve as monomers for the synthesis

of high-performance polymers like poly(ether ether ketone) (PEEK). These polymers often

exhibit enhanced thermal stability and desirable mechanical properties.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3,5-Difluoro-4'-methylbenzophenone
is not widely available, general precautions for handling aromatic ketones and fluorinated

compounds should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any

dust or vapors.

Incompatible Materials: Avoid contact with strong oxidizing agents.

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If

inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion
3,5-Difluoro-4'-methylbenzophenone represents a versatile and promising chemical entity. Its

unique substitution pattern provides a valuable platform for the development of novel

compounds with potential applications in medicinal chemistry and materials science. This guide

has outlined its fundamental properties, logical synthetic pathways, and potential areas of
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application, providing a solid foundation for researchers and scientists to explore the full

potential of this intriguing molecule. Further experimental validation of its physicochemical

properties and biological activities is warranted and encouraged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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